N-(1-pyridin-4-ylethyl)cyclohexanamine is a compound that combines a cyclohexane structure with a pyridine moiety, specifically featuring a 4-pyridinyl group attached to an ethyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound is synthesized through various chemical methods, primarily involving reductive amination techniques. Its structural characteristics can be analyzed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
N-(1-pyridin-4-ylethyl)cyclohexanamine falls under the category of organic compounds, specifically as an amine. It is classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of N-(1-pyridin-4-ylethyl)cyclohexanamine typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions may include:
N-(1-pyridin-4-ylethyl)cyclohexanamine has a molecular formula of and a molecular weight of .
The compound features a cyclohexane ring bonded to an ethyl group which is further connected to a pyridine ring at the para position, contributing to its unique chemical properties.
N-(1-pyridin-4-ylethyl)cyclohexanamine can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(1-pyridin-4-ylethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes in biological systems:
Research indicates that compounds with similar structures have shown potential in receptor binding studies, suggesting possible therapeutic applications .
N-(1-pyridin-4-ylethyl)cyclohexanamine is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Boiling Point | Not specified |
N-(1-pyridin-4-ylethyl)cyclohexanamine has several scientific applications:
This compound's unique structure and properties make it valuable in various research areas, highlighting its significance in both academic and industrial contexts.
Cyclohexanamine derivatives have established therapeutic relevance, particularly in central nervous system (CNS) disorders. The cyclohexyl ring provides conformational restraint, enhancing receptor selectivity and metabolic stability. A prominent example is cariprazine, an FDA-approved antipsychotic featuring a cyclohexanamine core. It functions as a dopamine D₂/D₃ receptor partial agonist with preferential D₃ affinity, demonstrating improved mitigation of negative schizophrenia symptoms and reduced extrapyramidal side effects compared to earlier agents. This pharmacological profile underscores the scaffold’s capacity for fine-tuned neuromodulation [7].
Beyond antipsychotics, cyclohexanamine derivatives have shown promise in antidepressant and anxiolytic development. The scaffold’s versatility arises from:
Table 1: Therapeutic Applications of Cyclohexanamine Derivatives
Compound | Therapeutic Category | Key Pharmacological Target | Structural Feature |
---|---|---|---|
Cariprazine | Antipsychotic | D₃/D₂ receptors | N-linked cyclohexylamine |
Experimental D₃ antagonists | Anti-Parkinsonism | D₃ receptors | trans-Cyclohexane diamines |
Novel hybrids | Analgesics/Anxiolytics | σ-1 receptors | Spiro-fused cyclohexylamine |
The evolution of this scaffold highlights its role as a privileged structure in neuropharmacology, providing a robust foundation for hybrid molecules like N-(1-pyridin-4-ylethyl)cyclohexanamine [7] [8].
The pyridinyl-ethyl moiety serves as a critical pharmacophore enhancing molecular interactions and ADME (Absorption, Distribution, Metabolism, Excretion) properties. Pyridine’s nitrogen atom confers hydrogen-bond accepting capability and moderate basic character (pKₐ ~5–6), facilitating target binding and cellular uptake. In N-(1-pyridin-4-ylethyl)cyclohexanamine, the ethyl spacer provides conformational flexibility, allowing the pyridine ring to adopt optimal orientations for target engagement [4] [6] [9].
Key functional advantages of pyridinyl-ethyl motifs include:
Table 2: Impact of Pyridine Isosteric Replacement on Drug Properties
Original Ring | Pyridine Analog | Δ cLogP | CYP3A4 Inhibition (IC₅₀) | Target Affinity (Δ pIC₅₀) |
---|---|---|---|---|
Benzene | 4-Pyridinyl | −0.7 | 3.5-fold increase | +0.2 |
Imidazole | 3-Aminopyridin-2-one | −1.2 | 10-fold decrease | −0.1 |
Thiophene | 4-Cyanopyridine | −0.9 | No change | +0.4 |
In antihistamines like N-(pyridin-4-yl)-(indol-3-yl)alkylamides, the pyridinyl component enhances histamine H₁ receptor affinity by participating in π-cation interactions with Lys191. This exemplifies its role in strengthening target binding within N-(1-pyridin-4-ylethyl)cyclohexanamine’s architecture [3] [6] [9].
Molecular hybridization merges pharmacophores with complementary bioactivities to create synergistic effects. This compound combines:
Hybridization addresses three design challenges:
Table 3: Computed Physicochemical Properties of the Hybrid Compound
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 204.31 g/mol | Within Lipinski’s rule (<500 g/mol) |
Calculated logP (cLogP) | 2.1 | Optimal for CNS penetration (2–5) |
Polar Surface Area (PSA) | 32 Ų | Supports blood-brain barrier crossing (<90 Ų) |
Hydrogen Bond Acceptors | 2 | Below Lipinski’s threshold (<10) |
Rotatable Bonds | 3 | Favors oral bioavailability (<10) |
The hybrid’s predicted Polar Surface Area (PSA ≈32 Ų) further suggests favorable blood-brain barrier permeability, critical for potential CNS applications. This strategic integration exemplifies modern fragment-based design principles, where synergistic pharmacophores yield compounds with enhanced therapeutic potential [5] [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2